An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Azido-PEG1-CH2COO-Cl: Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG1-CH2COO-Cl, also known as 2-(2-Azidoethoxy)acetyl chloride. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its application in the development of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the synthesis of BRD4 degraders.
Core Properties of Azido-PEG1-CH2COO-Cl
Azido-PEG1-CH2COO-Cl is a valuable research chemical primarily utilized as a linker in the burgeoning field of targeted protein degradation. Its structure incorporates three key functional components: a reactive acyl chloride for covalent attachment to a ligand, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a terminal azide group for "click" chemistry conjugation.
| Property | Value |
| Chemical Name | 2-(2-Azidoethoxy)acetyl chloride |
| CAS Number | 79598-49-5 |
| Molecular Formula | C4H6ClN3O2 |
| Molecular Weight | 163.56 g/mol |
| Appearance | To be determined |
| Purity | >95% (typical) |
| Storage Conditions | Dry, dark, 0 - 4°C (short term), -20°C (long term) |
| Solubility | To be determined in various solvents |
| Shelf Life | >2 years if stored properly |
Spectroscopic Data
| Spectroscopy | Predicted Peaks and Rationale |
| ¹H NMR | Signals corresponding to the two methylene groups of the ethoxy chain are expected. The methylene group adjacent to the azide will be shifted downfield compared to the one adjacent to the ether oxygen. The methylene group of the acetyl chloride will also show a distinct downfield shift. |
| ¹³C NMR | Resonances for the four carbon atoms are expected. The carbonyl carbon of the acyl chloride will appear significantly downfield (typically in the 165-175 ppm range). The carbons of the ethoxy group will be in the ether region, with the carbon attached to the azide showing a characteristic shift. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the acyl chloride C=O stretch is expected in the region of 1780-1815 cm⁻¹. A sharp, strong peak corresponding to the azide (N₃) asymmetric stretch will be present around 2100 cm⁻¹. C-O-C stretching vibrations from the ether linkage will appear in the 1050-1150 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns will likely involve the loss of COCl, N₂, and cleavage of the ether linkage. |
Synthesis Protocol
The synthesis of Azido-PEG1-CH2COO-Cl can be achieved through a multi-step process starting from diethylene glycol. The following protocol is a representative procedure based on established chemical transformations.
Step 1: Monotosylation of Diethylene Glycol
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Dissolve diethylene glycol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere.
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Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(2-hydroxyethoxy)ethyl p-toluenesulfonate.
Step 2: Azidation
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Dissolve the tosylated intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
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Add sodium azide (1.5-2 equivalents) to the solution.
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Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure to obtain 2-(2-azidoethoxy)ethanol.
Step 3: Oxidation to Carboxylic Acid
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Dissolve 2-(2-azidoethoxy)ethanol (1 equivalent) in acetone at 0°C.
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Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) to the solution until the orange color persists.
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Stir the reaction at room temperature for 2-4 hours.
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Quench the reaction by adding isopropanol until the solution turns green.
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Remove the acetone under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-azidoethoxy)acetic acid.
Step 4: Conversion to Acyl Chloride
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Dissolve 2-(2-azidoethoxy)acetic acid (1 equivalent) in anhydrous DCM or use it neat.
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Add thionyl chloride (2-3 equivalents) or oxalyl chloride (1.5-2 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. The evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) will be observed.
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Monitor the reaction by observing the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
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Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude Azido-PEG1-CH2COO-Cl, which can often be used in the next step without further purification.
Application in PROTAC Synthesis: BRD4 Degrader
Azido-PEG1-CH2COO-Cl is a key building block for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as a versatile linker.
One notable application is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in cancer.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following workflow outlines the general steps for synthesizing a BRD4-targeting PROTAC using Azido-PEG1-CH2COO-Cl and subsequent biological evaluation.
Protocol for PROTAC Synthesis (General)
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Attachment of the Linker to the BRD4 Ligand:
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Dissolve the BRD4 inhibitor (containing a suitable nucleophilic group like a primary or secondary amine or a hydroxyl group) in an appropriate anhydrous solvent (e.g., DCM, DMF).
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Add a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to the solution.
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Slowly add a solution of Azido-PEG1-CH2COO-Cl (1-1.2 equivalents) in the same solvent at 0°C.
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Allow the reaction to proceed at room temperature for several hours to overnight.
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Monitor the reaction by LC-MS.
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Upon completion, purify the azide-linker-BRD4 ligand conjugate by flash chromatography or preparative HPLC.
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Click Chemistry Conjugation:
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Dissolve the purified azide-functionalized BRD4 ligand and an alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand) in a suitable solvent system (e.g., t-BuOH/water or DMSO).
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Add a copper(I) source (e.g., CuSO₄·5H₂O and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst).
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction by LC-MS.
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Upon completion, purify the final PROTAC molecule by preparative HPLC.
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Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Conclusion
Azido-PEG1-CH2COO-Cl is a highly versatile and valuable heterobifunctional linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, incorporating a reactive acyl chloride, a solubilizing PEG spacer, and a bioorthogonal azide handle, enables a modular and efficient approach to PROTAC assembly. The provided synthesis protocols and experimental workflows offer a solid foundation for researchers to utilize this linker in their drug discovery efforts aimed at targeted protein degradation. As the field of PROTACs continues to expand, the demand for well-characterized and versatile linkers like Azido-PEG1-CH2COO-Cl will undoubtedly grow.
